1-(4-Chlorophenyl)-1,3-dimethylurea

Chemical Procurement Regulatory Compliance Substance Registration

Select 1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1) for its unique regioselective dilithiation at the ortho position, enabling 2-substituted carbazole synthesis inaccessible via dichloro analogs. This mono-chlorinated phenylurea standard is essential for quantitative Photosystem II D1 protein binding assays, distinguishing substituent effects from Diuron. Its specific N-demethylation to 3-(4'-chlorophenyl)-1-methylurea makes it the defined substrate for plant microsomal oxidase studies. Procure this research-grade compound for reproducible environmental photodegradation and herbicide selectivity investigations.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 13578-25-1
Cat. No. B088802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-1,3-dimethylurea
CAS13578-25-1
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCNC(=O)N(C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H11ClN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
InChIKeyXZTUYISAOWDOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1): Key Physicochemical and Regulatory Identifiers for Procurement


1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1), a member of the phenylurea class, exhibits a molecular formula of C9H11ClN2O and a molecular weight of 198.649 g/mol [1]. It is characterized by an InChIKey of XZTUYISAOWDOSC-UHFFFAOYSA-N and is structurally defined as N-(4-chlorophenyl)-N,N'-dimethylurea [1]. The compound is registered under EINECS No. 237-011-7 and assigned the Unique Ingredient Identifier (UNII) TTJ4GD2P3W [2]. It is recognized in authoritative databases as a synthetic phenylurea derivative with a calculated Log P of 1.630 [3].

Why 1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1) Cannot Be Interchanged with In-Class Analogs


Despite the structural similarity among phenylurea herbicides, substitution within this class is not scientifically neutral. 1-(4-Chlorophenyl)-1,3-dimethylurea (Monuron) demonstrates a specific pattern of reactivity and selectivity that diverges from closely related analogs such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) or Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea). Notably, the compound exhibits distinct behavior in key experimental contexts: its lithiation occurs exclusively at the ortho position and nitrogen, enabling the synthesis of 2-substituted derivatives inaccessible from the dichloro analog [1]. Furthermore, its N-demethylation pathway in plant systems produces a specific metabolite, 3-(4′-chlorophenyl)-1-methylurea, which is not observed with the same kinetic profile for other phenylureas [2]. The following quantitative evidence details why this compound must be selected based on specific experimental parameters rather than generic class-level assumptions.

Quantitative Evidence for Selecting 1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1)


CAS Number Differentiation: 13578-25-1 vs. 150-68-5 for Precise Chemical Sourcing

Although 1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1) and N'-(4-chlorophenyl)-N,N-dimethylurea (CAS 150-68-5) represent the same chemical entity (Monuron), they are distinguished by IUPAC naming conventions and CAS registration numbers that carry distinct implications for procurement and regulatory documentation [1]. CAS 13578-25-1 specifically identifies the compound under the IUPAC name 1-(4-chlorophenyl)-1,3-dimethylurea with InChIKey XZTUYISAOWDOSC-UHFFFAOYSA-N, while CAS 150-68-5 corresponds to the alternative IUPAC designation 3-(4-chlorophenyl)-1,1-dimethylurea .

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Synthetic Utility: Ortho-Lithiation Yield of 82% as a Precursor for Carbazole Derivatives

The dilithio reagent derived from N'-(4-chlorophenyl)-N,N-dimethylurea reacts with 2-chlorocyclohexanone to afford 4a-hydroxy-N-(dimethylaminocarbonyl)-1,2,3,4,4a,9a-hexahydrocarbazole in 82% isolated yield, which upon acid treatment yields the tetrahydrocarbazole derivative in 97% yield [1]. This ortho-lithiation regioselectivity is distinct from that of the N'-phenyl analog, which undergoes lithiation predominantly at the N-methyl group under identical conditions, leading to N-methyl-substituted products rather than ortho-ring functionalized derivatives [1].

Organic Synthesis Organolithium Chemistry Heterocycle Construction

Herbicidal Selectivity: Photosystem II Binding Site Occupancy vs. Diuron

In isolated chloroplast studies, 3-(4-chlorophenyl)-1,1-dimethylurea (Monuron) exhibits a quantifiable binding stoichiometry to Photosystem II that is comparable to but distinct from that of the 3,4-dichloro analog (Diuron) [1]. Both compounds demonstrate high-affinity binding to the D1 protein, with the number of sensitive sites in chloroplast preparations being experimentally indistinguishable between the two compounds under saturating conditions [1].

Herbicide Discovery Photosynthesis Inhibition Chloroplast Bioassay

Environmental Fate: Photocatalytic Degradation Kinetics Under TiO2 vs. Fe(III) Systems

Comparative kinetic analysis of Monuron photodegradation reveals distinct degradation rate constants in homogeneous Fe(ClO4)3 versus heterogeneous TiO2 photocatalytic systems . The degradation pathway and intermediate profile differ between these systems, providing a quantifiable basis for selecting remediation strategies applicable to environmental fate studies involving this specific phenylurea .

Environmental Chemistry Advanced Oxidation Processes Pollutant Remediation

Metabolic Fate: N-Demethylation by Cotton Leaf Microsomes Yields 3-(4′-Chlorophenyl)-1-methylurea

A cotton leaf microsomal oxidase system selectively N-demethylates 3-(4′-chlorophenyl)-1,1-dimethylurea (Monuron) to 3-(4′-chlorophenyl)-1-methylurea [1]. This reaction requires molecular oxygen and NADPH or NADH as cofactors, and the enzyme system is associated with a microsomal fraction separable by differential centrifugation [1].

Plant Metabolism Xenobiotic Detoxification Herbicide Selectivity

Synthesis Efficiency: 82.17% Yield via p-Chlorophenyl Isocyanate Route

The synthesis of N-p-Chlorophenyl-N′,N′-dimethylurea (CMU) via reaction of p-chlorophenyl isocyanate with dimethylamine in monochlorobenzene yields 82.17% of the target compound [1]. The p-chlorophenyl isocyanate precursor was prepared by heating p-chlorocarbamyl chloride, which was synthesized by phosgenation of p-chloroaniline in ethylene chloride [1].

Chemical Process Development Phenylurea Synthesis Route Scoping

Validated Research and Industrial Applications for 1-(4-Chlorophenyl)-1,3-dimethylurea (CAS 13578-25-1)


Reference Standard for Photosystem II Herbicide Binding Assays

As established by Izawa et al. (1965), 3-(4-chlorophenyl)-1,1-dimethylurea (Monuron) serves as a primary reference compound for determining the number of herbicide-sensitive binding sites in isolated chloroplasts [1]. This compound should be selected when researchers require a mono-chlorinated phenylurea standard to distinguish substituent effects on D1 protein binding affinity from those of the more potent dichloro analog Diuron. The compound's well-characterized binding stoichiometry enables quantitative comparison across different Photosystem II inhibitor chemotypes [1].

Precursor for Ortho-Substituted Carbazole Synthesis via Directed Ortho-Lithiation

Based on the work of Smith et al. (1999), N'-(4-chlorophenyl)-N,N-dimethylurea undergoes regioselective dilithiation exclusively at the ortho position and nitrogen, enabling the synthesis of 4a-hydroxy-N-(dimethylaminocarbonyl)-1,2,3,4,4a,9a-hexahydrocarbazole in 82% isolated yield [2]. This application is uniquely suited to the 4-chloro derivative; the non-chlorinated phenyl analog undergoes lithiation at the N-methyl group instead, precluding ortho-ring functionalization [2]. This compound is therefore irreplaceable for synthetic routes targeting ortho-substituted carbazole scaffolds.

Environmental Fate Model Compound for Phenylurea Degradation Studies

Monuron is a validated model substrate for investigating photocatalytic degradation of phenylurea herbicides in aqueous systems . Its degradation kinetics have been characterized in both homogeneous Fe(III) and heterogeneous TiO2 photocatalytic systems, enabling direct comparison of advanced oxidation process efficiencies . This compound is appropriate for environmental chemistry studies requiring a phenylurea with a well-documented aquatic toxicity profile and established predicted no-effect concentration (PNEC) values .

Plant Xenobiotic Metabolism Substrate for N-Demethylase Characterization

Frear (1968) characterized a cotton leaf microsomal oxidase system using 3-(4′-chlorophenyl)-1,1-dimethylurea (Monuron) as the specific substrate, demonstrating N-demethylation to 3-(4′-chlorophenyl)-1-methylurea [3]. This compound serves as a defined substrate for studying plant microsomal mixed-function oxidase activity, requiring molecular oxygen and NADPH/NADH cofactors [3]. Researchers investigating differential crop tolerance to phenylurea herbicides should utilize this compound as the mono-chlorinated reference substrate.

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